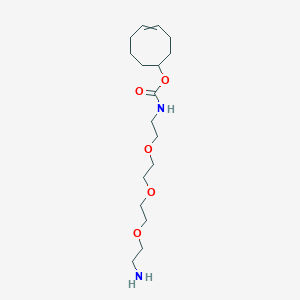

(S)-TCO-PEG3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H32N2O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20) |

InChI Key |

AFIOVAPNQNBQKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

(S)-TCO-PEG3-amine chemical structure and properties

For researchers, scientists, and drug development professionals, (S)-TCO-PEG3-amine is a valuable heterobifunctional linker molecule at the forefront of bioconjugation and targeted therapeutic strategies. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on the underlying experimental methodologies.

Core Concepts: Structure and Reactivity

This compound is a key reagent in the field of bioorthogonal chemistry, specifically designed for "click chemistry" applications. Its structure consists of three primary components:

-

A trans-cyclooctene (TCO) moiety : This highly strained eight-membered ring is the reactive handle for bioorthogonal ligation. The "(S)" designation refers to the specific stereochemistry of the chiral TCO ring, which exists as a pair of enantiomers. Different isomers, such as axial and equatorial, can also exist depending on the substituent's position on the TCO ring, which can influence reactivity and stability.

-

A triethylene glycol (PEG3) spacer : This hydrophilic polyethylene glycol linker enhances solubility in aqueous media, reduces aggregation, and minimizes steric hindrance, making it ideal for reactions with biomolecules.

-

A primary amine (-NH2) group : This functional group provides a versatile point of attachment for conjugation to various molecules, such as proteins, peptides, or drugs, typically through reaction with activated esters (e.g., NHS esters) or carboxylic acids in the presence of coupling agents like EDC or DCC.[1][2]

The cornerstone of this compound's utility is its participation in the inverse-electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction pairs the electron-rich TCO dienophile with an electron-poor diene, most commonly a tetrazine. The reaction is exceptionally fast and highly selective, proceeding rapidly under mild, biocompatible conditions without the need for cytotoxic catalysts like copper.[3][4] This makes it an ideal tool for labeling and conjugating biological molecules in complex environments, including in living cells and organisms.[3]

Physicochemical Properties

The properties of this compound are summarized in the table below. It is important to note that some variations in reported values exist across different commercial suppliers.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₃₂N₂O₅ | [3][5] |

| Molecular Weight | ~344.45 g/mol | [3][5] |

| Appearance | Colorless to slightly yellow oil | [3] |

| Purity | >95% (typically assessed by HPLC) | [3][5] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile, chloroform | [3] |

| Storage Conditions | -20°C, desiccated, and protected from light | [3][5] |

Stability Considerations : The TCO moiety is sensitive to light and heat and has a limited shelf life. It can isomerize to the less reactive cis-cyclooctene (CCO) form over time, diminishing its utility in click chemistry reactions. Therefore, long-term storage is not recommended.[5]

Key Applications and Experimental Protocols

The primary application of this compound is in bioconjugation for various downstream uses, including fluorescent imaging, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[3][6]

General Protocol for Protein Labeling with this compound

This two-stage protocol first involves the modification of a target molecule with this compound, followed by the bioorthogonal reaction with a tetrazine-labeled partner.

Materials:

-

Target protein with accessible primary amines (e.g., lysine residues)

-

This compound

-

Amine-reactive crosslinker (e.g., an NHS ester)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting spin columns or dialysis equipment for purification

-

Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

Procedure:

-

Protein Preparation : Prepare the target protein at a concentration of 1-5 mg/mL in the Reaction Buffer.

-

TCO-Amine Activation (if necessary) : If conjugating to a carboxyl group on the target molecule, activate the carboxyl group using EDC and NHS chemistry before adding the TCO-PEG3-amine.

-

Conjugation of TCO-PEG3-Amine to the Target Molecule :

-

If the target molecule has an activated ester (like an NHS ester), dissolve the this compound in DMSO or DMF.

-

Add a molar excess of the TCO-PEG3-amine solution to the target molecule solution. The exact molar ratio will need to be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Purification : Remove the excess, unreacted this compound using a desalting spin column or dialysis against the Reaction Buffer.

-

Bioorthogonal Ligation with a Tetrazine Probe :

-

To the purified TCO-labeled protein, add the tetrazine-functionalized molecule. A slight molar excess (e.g., 1.1 to 5-fold) of the tetrazine molecule is often recommended.[7]

-

Allow the reaction to proceed for 30-60 minutes at room temperature.[3][7] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Final Purification (if necessary) : If the tetrazine probe is small, a final purification step via a desalting column or dialysis may be required to remove any unreacted probe.

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

References

- 1. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. interchim.fr [interchim.fr]

An In-depth Technical Guide to (S)-TCO-PEG3-amine in Biochemistry

(S)-TCO-PEG3-amine is a versatile heterobifunctional linker at the forefront of bioconjugation and bioorthogonal chemistry. Its unique architecture, comprising a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a reactive primary amine, enables the precise and efficient labeling and modification of biomolecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its utility in biochemical research for researchers, scientists, and drug development professionals.

Core Properties and Structure

This compound is designed for a two-step bioconjugation strategy. The primary amine serves as a versatile handle for covalent attachment to biomolecules, while the TCO group provides a bioorthogonal reactive partner for tetrazine-functionalized molecules. The PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2]

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C17H32N2O5 | [3] |

| Molecular Weight | 344.5 g/mol | [3] |

| Appearance | Colorless to slightly yellow oil | [1][4] |

| Purity | >95% | [3][4] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, and acetonitrile | [1][3][4] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [3][4] |

The Power of TCO-Tetrazine Bioorthogonal Chemistry

The cornerstone of this compound's utility is the inverse electron-demand Diels-Alder (iEDDA) cycloaddition between the TCO group and a tetrazine. This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly even at low concentrations in complex biological media without the need for a toxic copper catalyst.[4][5][6]

The reaction kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This rapid reactivity is crucial for applications in living systems where low concentrations of reactants are often necessary.

| Reaction Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Aqueous buffered media | [2][5][6] |

| Reaction Time | 30-60 minutes at low µM concentrations | Room temperature | [2][6] |

| Stability of TCO | Stable for weeks at 4°C, pH 7.5 | Aqueous buffered media | [2][6] |

| Loses ~10.5% reactivity in 4 weeks at 4°C | TCO-PEG3-modified goat IgG in 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 | [6] | |

| Loses ~7% reactivity in 4 weeks at -20°C | TCO-PEG3-modified goat IgG in 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 | [6] |

It is important to note that the TCO group can be sensitive to thiols and certain metals, which may promote isomerization to the unreactive cis-cyclooctene.[7] Therefore, the presence of reagents like DTT should be avoided in reaction buffers.[2][6]

Key Applications in Biochemistry

The unique properties of this compound make it a valuable tool in a wide range of biochemical applications, including:

-

Bioconjugation: Serving as a versatile linker to attach biomolecules like proteins and antibodies to various surfaces or other molecules.[1]

-

Drug Development: Creating targeted drug delivery systems, such as antibody-drug conjugates (ADCs), to enhance therapeutic efficacy and reduce side effects, particularly in cancer therapy.[1]

-

Diagnostics and Imaging: Facilitating the attachment of imaging agents to biomolecules for enhanced visualization in techniques like PET and SPECT imaging.[4]

-

PROTACs: this compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

This protocol describes the general procedure for labeling a protein with this compound by targeting primary amines on the protein surface (e.g., lysine residues) through the formation of an amide bond using an amine-reactive crosslinker like an NHS ester.

Materials:

-

Protein of interest (in an amine-free buffer like PBS)

-

This compound

-

Amine-reactive crosslinker (e.g., NHS ester-functionalized molecule)

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column.

-

-

Crosslinker and this compound Preparation:

-

Immediately before use, dissolve the amine-reactive crosslinker and a molar excess of this compound in anhydrous DMSO or DMF to the desired stock concentration.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the crosslinker/(S)-TCO-PEG3-amine solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) using mass spectrometry or UV-Vis spectroscopy if the TCO-linker contains a chromophore.

-

This protocol outlines a two-step pre-targeting strategy for imaging a specific cell surface receptor.

Materials:

-

Live cells expressing the receptor of interest

-

Antibody targeting the receptor of interest, conjugated with a tetrazine moiety (Antibody-Tz)

-

This compound conjugated to a fluorescent dye (Dye-TCO)

-

Live-cell imaging buffer (e.g., phenol red-free cell culture medium)

-

Microscopy-grade glass-bottom dishes

Procedure:

-

Cell Preparation:

-

Plate the cells on glass-bottom dishes and culture overnight to allow for adherence.

-

-

Pre-targeting with Antibody-Tz:

-

Dilute the Antibody-Tz in pre-warmed live-cell imaging buffer to the desired concentration (typically in the nM to low µM range).

-

Incubate the cells with the Antibody-Tz solution for 30-60 minutes at 37°C in a CO2 incubator.

-

Gently wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound antibody.

-

-

Labeling with Dye-TCO:

-

Dilute the Dye-TCO in pre-warmed live-cell imaging buffer.

-

Add the Dye-TCO solution to the cells and incubate for 15-30 minutes at 37°C.

-

-

Washing and Imaging:

-

Gently wash the cells 2-3 times with pre-warmed imaging buffer.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

-

Visualizing Workflows and Pathways

The following diagram illustrates a typical experimental workflow for pre-targeted imaging of cancer cells using an antibody-TCO conjugate and a radiolabeled tetrazine probe.

This compound is instrumental in constructing ADCs for targeted cancer therapy. The diagram below depicts the mechanism of action of a HER2-targeted ADC, which can be assembled using a TCO-PEG3 linker.

The choice of a bioconjugation strategy is critical. The following diagram illustrates a simplified decision-making process for selecting an appropriate linker chemistry.

References

A Technical Guide to (S)-TCO-PEG3-amine in Strain-Promoted Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (S)-TCO-PEG3-amine, a key reagent in the field of bioorthogonal chemistry. It details its mechanism of action in strain-promoted azide-alkyne cycloaddition (SPAAC), presents relevant quantitative data, outlines experimental protocols, and provides visualizations to illustrate core concepts.

Introduction to Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] "Click chemistry," a core concept within this field, describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The strain-promoted azide-alkyne cycloaddition (SPAAC) is a premier example of such a reaction, enabling the covalent ligation of two molecules in a biological environment without the need for a toxic copper catalyst.[2][3][4] This catalyst-free approach is critical for applications involving live cells or in vivo studies.[2]

The key players in SPAAC are a strained cyclooctyne, like trans-cyclooctene (TCO), and an azide-functionalized molecule. The reagent this compound combines three critical functional components:

-

Trans-Cyclooctene (TCO): A highly reactive, strained alkene that serves as the engine of the click reaction.[5]

-

PEG3 Linker: A three-unit polyethylene glycol spacer that enhances water solubility, improves pharmacokinetics, and reduces steric hindrance.[1][6][7][8][9]

-

Amine (NH2) Group: A versatile chemical handle for conjugation to various biomolecules and surfaces.[10]

Core Mechanism of Action

The reactivity of this compound is driven by the significant ring strain of the trans-cyclooctene double bond. This strain lowers the activation energy for the [3+2] cycloaddition reaction with an azide.

The mechanism proceeds as follows:

-

Molecular Recognition: The electron-rich azide approaches the strained, electron-deficient double bond of the TCO ring.

-

[3+2] Cycloaddition: The molecules undergo a concerted, irreversible cycloaddition. The pi electrons from the TCO double bond and the azide react to form a new five-membered heterocyclic ring.

-

Triazole Formation: The initial cycloadduct rearranges to form a stable, covalent triazole linkage, effectively "clicking" the two molecules together.

This reaction is exceptionally fast and selective, proceeding efficiently at physiological temperature and pH.[11]

The amine group on the PEG3 linker provides a point of attachment for molecules containing activated esters (like NHS esters) or carboxylic acids (via EDC/NHS chemistry). This allows researchers to first conjugate a biomolecule of interest to the this compound and then use the exposed TCO moiety for the subsequent click reaction with an azide-modified partner.

Quantitative Data

The efficiency of SPAAC reactions is typically described by second-order rate constants (k₂). The reaction between TCO and tetrazine derivatives, another important bioorthogonal reaction, is among the fastest known, with rates often exceeding 10³ M⁻¹s⁻¹.[12][13][14] While SPAAC reactions with azides are generally slower than TCO-tetrazine ligations, they are still highly efficient for bioconjugation. The stability of the TCO group is also a critical parameter.

| Parameter | Value Range | Conditions | Significance |

| Second-Order Rate Constant (k₂) (TCO + Benzyl Azide) | 0.01 - 0.1 M⁻¹s⁻¹ | Organic Solvents / Aqueous Buffers | Measures the intrinsic speed of the click reaction. Higher values allow for faster labeling at lower concentrations. |

| Second-Order Rate Constant (k₂) (TCO + Tetrazine) | > 800 M⁻¹s⁻¹ up to 3.3 x 10⁶ M⁻¹s⁻¹ | Aqueous Buffers, 25°C | For comparison, demonstrates the exceptionally fast kinetics of the related TCO-tetrazine ligation.[12][13][14][15][16] |

| TCO Stability (Aqueous Buffer) | Stable for weeks at 4°C, pH 7.5 | Physiological Buffer | High stability is crucial for multi-step procedures and in vivo applications.[15] However, isomerization to the unreactive cis-isomer can occur in the presence of thiols or certain metals.[17] |

| Conjugation Efficiency | > 99% | Optimized Conditions | Demonstrates the reaction's utility for quantitative labeling.[15] |

| Reaction Time | 30 - 120 minutes | Room Temperature | Indicates the practical timeframe for completing conjugation experiments.[2][15] |

Experimental Protocols

Here are two common protocols utilizing this compound.

Protocol 1: Labeling a Protein with a TCO Moiety

This protocol describes how to attach the TCO group to a protein using the amine handle of this compound and a carboxyl-containing protein (or a protein modified to contain a carboxyl group). This is often done via EDC/NHS chemistry.

Materials:

-

Protein of interest (in amine-free buffer like PBS or MES)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Reaction Buffer (e.g., MES buffer, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column

Procedure:

-

Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in Reaction Buffer.

-

Activator Preparation: Immediately before use, prepare 10 mM stock solutions of EDC and Sulfo-NHS in the Reaction Buffer.

-

Activation: Add a 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.

-

TCO-Amine Addition: Add a 20-fold molar excess of this compound to the activated protein solution.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10 minutes.

-

Purification: Remove excess, unreacted reagents by passing the solution through a desalting spin column equilibrated with the desired storage buffer (e.g., PBS). The TCO-labeled protein is now ready for reaction with an azide-modified molecule.

Protocol 2: Click Reaction with an Azide-Labeled Biomolecule

This protocol details the SPAAC reaction between the TCO-labeled protein (from Protocol 1) and an azide-functionalized molecule.

Materials:

-

TCO-labeled protein

-

Azide-labeled molecule (e.g., small molecule, peptide, or another protein)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-labeled protein in the Reaction Buffer. Dissolve the azide-labeled molecule in a compatible solvent (e.g., DMSO or water) and add it to the protein solution. A 1.5 to 5-fold molar excess of the azide-labeled molecule is recommended.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For very low concentration reactants, the incubation time may need to be extended.

-

Purification: If necessary, purify the final conjugate to remove any excess azide-labeled molecule using size-exclusion chromatography (SEC) or dialysis.

Structure-Function Relationships

The design of this compound is a clear example of rational molecular engineering, where each component serves a distinct and vital purpose.

-

TCO Moiety: The strained ring is the reactive center for the bioorthogonal click reaction. The specific (S)-stereoisomer is often preferred for its high reactivity and stability.

-

PEG3 Linker: The hydrophilic PEG chain is crucial for maintaining the solubility of the entire conjugate in aqueous buffers, which is essential for biological applications.[1][6][8] It also acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and preventing aggregation.[7][15]

-

Amine Group: This primary amine serves as a versatile attachment point, allowing the TCO moiety to be easily coupled to proteins, antibodies, surfaces, or small molecules that contain carboxylic acids or activated esters.[10][15]

References

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 5. precisepeg.com [precisepeg.com]

- 6. purepeg.com [purepeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. chempep.com [chempep.com]

- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 10. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]

- 11. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]

- 12. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. interchim.fr [interchim.fr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to TCO-Tetrazine Ligation: A Core Component of Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (TCO)-tetrazine ligation has rapidly emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility.[1][2] This powerful "click chemistry" reaction enables the precise and efficient conjugation of biomolecules in complex biological environments, making it an invaluable tool for a wide range of applications, from live-cell imaging and proteomics to targeted drug delivery and the development of antibody-drug conjugates (ADCs).[2][3][4] This technical guide provides a comprehensive overview of the core principles of TCO-tetrazine ligation, including its underlying mechanism, quantitative kinetic data, and detailed experimental protocols.

Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The TCO-tetrazine ligation is a type of inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition reaction.[1][5] Unlike conventional Diels-Alder reactions, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained TCO).[5] The reaction proceeds through a two-step mechanism:

-

[4+2] Cycloaddition: The reaction is initiated by a rapid cycloaddition between the tetrazine and the TCO, forming a highly unstable tricyclic intermediate.[1][5]

-

Retro-Diels-Alder Reaction: This intermediate then undergoes an irreversible retro-Diels-Alder reaction, leading to the elimination of a molecule of dinitrogen (N₂) gas.[1][5] The release of N₂ is a significant driving force for the reaction's irreversibility.[1]

The final product is a stable dihydropyridazine conjugate, which can further tautomerize and oxidize to a pyridazine.[1][6] The high strain of the trans-cyclooctene ring and the unique electronic properties of the tetrazine contribute to the exceptionally fast reaction kinetics.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of PEGylation in (S)-TCO-PEG3-amine Linkers: A Technical Guide

Executive Summary: The field of bioconjugation has been significantly advanced by bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine.[1] The (S)-TCO-PEG3-amine linker is a key reagent in this field, offering a heterobifunctional structure for covalently linking biomolecules. This technical guide explores the critical role of the integrated tri-ethylene glycol (PEG3) moiety in this linker. The inclusion of this short PEG chain confers substantial benefits, including enhanced aqueous solubility, improved reaction kinetics by mitigating steric hindrance, and favorable pharmacokinetic properties. These advantages are crucial for the successful development of antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging agents.

Introduction to TCO-Tetrazine Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in complex biological systems without interfering with native biochemical processes.[2] Among the most powerful of these is the IEDDA cycloaddition between a TCO derivative and a tetrazine. This "click chemistry" reaction is prized for its exceptionally fast kinetics, high selectivity, and ability to proceed under mild, aqueous conditions without the need for toxic catalysts.[3][4][5]

The this compound linker is a heterobifunctional molecule designed to leverage this chemistry. It contains:

-

An (S)-trans-cyclooctene (TCO) group: The reactive moiety for the IEDDA reaction with a tetrazine-functionalized molecule.[2]

-

A primary amine (-NH2) group: A versatile handle for conjugation to various biomolecules, often targeting carboxyl groups (with activators like EDC) or activated esters (like NHS esters).[6]

-

A tri-ethylene glycol (PEG3) spacer: A short, hydrophilic chain that connects the TCO and amine groups.[1][6]

This structure allows for a two-step conjugation strategy, making it a valuable tool in drug delivery, diagnostics, and proteomics.[2][5]

Core Benefits of the PEG3 Spacer

The incorporation of a PEG3 spacer, while seemingly a minor structural element, imparts significant and enabling properties to the linker and the final bioconjugate.

Enhanced Physicochemical Properties

A primary challenge in bioconjugation is the poor aqueous solubility of many small molecule drugs and linkers, which can lead to aggregation.[1] The PEG3 spacer effectively addresses this issue.

-

Increased Solubility: Polyethylene glycol is inherently hydrophilic.[7][8] The PEG3 chain increases the overall water solubility of the TCO linker and the resulting conjugates, preventing aggregation and precipitation in aqueous buffers.[1][7][9] This is critical for ensuring that reactions can be performed under biologically compatible conditions and that the final product is stable.[10]

-

Reduced Non-specific Binding: The hydration shell created by the PEG chain helps to reduce non-specific protein adsorption, a phenomenon often referred to as a "stealth" effect.[11]

Caption: Logical flow of PEG3 spacer properties to functional benefits.

Optimization of Reaction Kinetics and Efficiency

The PEG3 spacer acts as a flexible arm that physically separates the TCO group from the conjugated biomolecule.[6]

-

Mitigation of Steric Hindrance: This separation minimizes steric hindrance, allowing the TCO and tetrazine moieties to approach each other more freely, which is essential for an efficient cycloaddition reaction.[3][6]

-

Prevention of TCO "Burying": Hydrophobic TCO groups, when attached directly to large proteins like monoclonal antibodies (mAbs), can interact with hydrophobic patches on the protein surface and become "buried" or inaccessible.[9][12] The hydrophilic PEG3 linker prevents this interaction, ensuring the TCO group remains exposed and available for reaction.[12] This directly translates to a higher functional yield of the desired conjugate.

| Parameter | Non-PEGylated TCO-Antibody | PEGylated TCO-Antibody | Source |

| Active TCO Moiety | 10.95% | 46.65% | [12] |

| Fold Increase in Reactivity | 1x | >4x | [12] |

| Table 1: Impact of PEGylation on the reactivity of a TCO-modified Herceptin antibody. The incorporation of a PEG4 chain dramatically increased the percentage of TCO groups available for reaction.[12] |

Improved In Vivo Performance

For therapeutic and diagnostic applications, the behavior of a bioconjugate in vivo is paramount. PEGylation is a well-established strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of biologics.[13][14]

-

Extended Circulation Half-Life: PEGylation increases the hydrodynamic radius of a molecule, which reduces its rate of renal clearance, thereby extending its circulation time in the bloodstream.[11][14]

-

Reduced Immunogenicity and Proteolysis: The flexible PEG chain can shield the bioconjugate from recognition by the immune system and protect it from enzymatic degradation.[14][15]

-

Enhanced Bioavailability: By improving solubility and stability, PEGylation leads to greater bioavailability, meaning more of the administered agent is available to reach its target.[7]

-

Favorable Biodistribution: Studies have shown that PEGylated radiotracers can exhibit significantly decreased uptake in non-target organs like the kidneys, leading to higher-contrast images and lower off-target toxicity.[16] In some cases, PEGylation can also lead to faster excretion of metabolites, which further improves the signal-to-noise ratio in imaging applications.[17]

| Parameter (1 hr post-injection) | Non-PEGylated 111In-Proticles | PEGylated 111In-Proticles | Source |

| Blood Concentration (% ID/g) | 0.06 ± 0.01 | 0.23 ± 0.01 | [18] |

| Table 2: Comparison of blood concentration for PEGylated vs. non-PEGylated radiolabeled nanoparticles (in vivo). The PEGylated particles showed significantly higher blood retention, indicating a longer circulation time.[18] |

Experimental Protocols & Workflows

The following sections provide generalized protocols for using this compound in a typical bioconjugation workflow. Researchers should optimize concentrations, buffers, and incubation times for their specific molecules.

Workflow 1: Labeling a Protein with this compound

This protocol describes the conjugation of the linker's amine group to available carboxyl groups on a protein, such as aspartic or glutamic acid residues, using EDC/NHS chemistry.

Caption: Experimental workflow for labeling a protein with the linker.

Detailed Methodology:

-

Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.[4] Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in a non-amine, non-carboxylate buffer (e.g., MES buffer).

-

Protein Preparation: Dissolve the protein to be labeled in an appropriate reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0) at a concentration of 1-5 mg/mL.[4]

-

Activation: Add a molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.

-

Conjugation: Add the this compound stock solution to the activated protein mixture. A 10-20 fold molar excess of the linker over the protein is a common starting point. Allow the reaction to proceed for 2 hours at room temperature.

-

Purification: Remove excess linker and reaction byproducts using a desalting spin column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4]

Workflow 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the newly formed TCO-labeled protein and a tetrazine-labeled molecule.

Caption: Experimental workflow for the final TCO-tetrazine ligation step.

Detailed Methodology:

-

Reactant Preparation: Prepare the TCO-labeled protein (from Workflow 1) and the tetrazine-functionalized molecule in a reaction buffer like PBS, pH 7.4.

-

Ligation: Mix the two components. It is common to use a slight molar excess (e.g., 1.1 to 5-fold) of the smaller tetrazine-labeled molecule to ensure complete conjugation of the TCO-protein.[4]

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[4][19] The extremely fast kinetics of the IEDDA reaction mean that conjugation is often complete within this timeframe at micromolar concentrations.[4]

-

Analysis/Purification (Optional): The final conjugate can be used directly or purified further if necessary to remove any excess tetrazine reagent, typically via size-exclusion chromatography.

Conclusion

The this compound linker is a powerful tool for modern bioconjugation, and its efficacy is profoundly enhanced by the integrated PEG3 spacer. This short hydrophilic chain provides a multitude of benefits, from improving the solubility and reaction efficiency of the initial labeling step to enhancing the in vivo stability and pharmacokinetic profile of the final conjugate. For researchers and drug development professionals, understanding and leveraging the properties imparted by PEGylation is essential for designing next-generation therapeutics and diagnostics with improved performance and clinical viability.

References

- 1. benchchem.com [benchchem.com]

- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. interchim.fr [interchim.fr]

- 8. precisepeg.com [precisepeg.com]

- 9. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 10. nanocs.net [nanocs.net]

- 11. chempep.com [chempep.com]

- 12. escholarship.org [escholarship.org]

- 13. zora.uzh.ch [zora.uzh.ch]

- 14. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 16. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TCO-PEG3-SS-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder Reactions with Trans-Cyclooctene (TCO)

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction, particularly the ligation between trans-cyclooctene (TCO) and tetrazine (Tz), has rapidly emerged as a powerful tool in bioorthogonal chemistry.[1][2] Its exceptional reaction kinetics, high specificity, and biocompatibility have made it indispensable for a wide range of applications, including live-cell imaging, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive overview of the core principles of the TCO-tetrazine IEDDA reaction, detailed experimental protocols, and key quantitative data to facilitate its application in research and drug development.

Core Principles and Mechanism

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-rich dienophile and an electron-poor diene.[4] In the context of bioorthogonal chemistry, the highly strained and electron-rich TCO acts as the dienophile, while the electron-deficient tetrazine serves as the diene.[1] The reaction proceeds rapidly under physiological conditions without the need for a catalyst.[4][5]

The mechanism involves two main steps:

-

[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form an unstable tricyclic intermediate.[1]

-

Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1] This step is the primary driving force for the reaction's irreversibility. The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1]

The reaction between tetrazine and TCO can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[5][6]

Quantitative Data

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) among the highest for any bioorthogonal reaction.[1] This allows for efficient labeling at low concentrations, which is critical for in vivo applications.[1] The reactivity is influenced by the specific structures of the TCO and tetrazine derivatives. For instance, the axial isomer of 5-hydroxy-trans-cyclooctene (5-OH-TCO) is more reactive than the equatorial isomer.[4]

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine IEDDA Reactions

| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |

| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500[7] |

| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70[7] |

| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400[7] |

| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000[7] |

| 3-(aminohexanoic acid)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 30,000 ± 3,000[7] |

| 3-(aminohexanoic acid)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 210 ± 20[7] |

| General Range | TCO | Aqueous | 1,000 - 1,000,000[5][8] |

Table 2: Photophysical Properties of Tetrazine-Based Fluorogenic Probes

Many tetrazine derivatives exhibit fluorescence quenching, which is alleviated upon reaction with TCO, leading to a "turn-on" fluorescent signal. This property is highly advantageous for bioimaging applications.

| Fluorophore-Tetrazine Conjugate | Emission Wavelength (nm) | Quantum Yield (Φ) Before Reaction | Quantum Yield (Φ) After Reaction with TCO | Fold Enhancement |

| Tetrazine-BODIPY | ~520 | Low | High | >10 |

| Tetrazine-Coumarin | ~480 | Low | High | >20 |

| Tetrazine-Cyanine5 | ~670 | Low | High | >5 |

| Tetrazine-Rhodamine | ~580 | Low | High | >15 |

| Tetrazine Ethers (general) | 580-590 | ~12% | Near Zero ("Turn-off") | N/A[9] |

Note: Specific quantum yields and enhancement factors can vary significantly based on the fluorophore, linker, and specific tetrazine structure.

Experimental Protocols

Protocol 1: Protein Labeling with a TCO-NHS Ester

This protocol details the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative, which targets primary amines like lysine residues.[1][10]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.[1][10]

-

TCO-PEG-NHS ester (or other desired TCO-NHS derivative).[10]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][10]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[10]

-

Spin desalting columns.[10]

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.[1]

-

TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][10]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][10]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[1]

-

Quenching (Optional): To quench any unreacted NHS ester, add quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.[1]

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis.[1]

Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.[5][6]

Materials:

-

TCO-modified protein (prepared as in Protocol 1).[10]

-

Tetrazine-labeled protein (prepared using a similar NHS ester protocol with a tetrazine-NHS ester).

-

Reaction buffer (e.g., PBS, pH 7.4).[10]

Procedure:

-

Reactant Preparation: Prepare the TCO-modified and tetrazine-labeled proteins in the reaction buffer.[10]

-

Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein. A 1:1 to 1:1.5 molar ratio of TCO-protein to tetrazine-protein is often used.[1] For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be beneficial.[11]

-

Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[6] The reaction can also be performed at 4°C, which may require a longer incubation time.[6]

-

Monitoring (Optional): The reaction can be monitored by measuring the decrease in absorbance of the tetrazine at 510-550 nm.[5][6]

-

Purification (Optional): The final conjugate can be purified from unreacted proteins using size-exclusion chromatography.[6]

Protocol 3: Pretargeted In Vivo Imaging

This protocol describes a pretargeting strategy for in vivo imaging, which helps to improve the signal-to-background ratio.[12]

Materials:

-

Antibody-TCO conjugate.

-

Fluorescently labeled tetrazine probe.

-

Sterile PBS.

-

Animal model (e.g., tumor-bearing mouse).

Procedure:

-

Antibody-TCO Administration: Administer the antibody-TCO conjugate to the animal model, typically via intravenous injection.[12]

-

Incubation and Clearance: Allow the antibody-TCO conjugate to circulate, accumulate at the target site (e.g., tumor), and clear from the bloodstream. This period can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.[12]

-

Tetrazine Probe Administration: After the clearance period, administer the small, rapidly clearing fluorescent tetrazine probe.[12]

-

In Vivo Reaction: The tetrazine probe will rapidly react with the TCO-functionalized antibody at the target site.[12]

-

Imaging: At various time points after tetrazine administration (e.g., 1, 4, 8, and 24 hours), perform in vivo imaging using an appropriate imaging system to detect the fluorescent signal at the target site.[12]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. The Inverse Electron Demand Diels‐Alder Reaction Between Tetrazine and Trans‐Cyclooctene for Pretargeted Bioimaging Applications | Scilit [scilit.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 9. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

(S)-TCO-PEG3-Amine: A Technical Guide to Solubility and Stability for Researchers

This in-depth technical guide provides essential data on the solubility and stability of (S)-TCO-PEG3-amine, a critical reagent for professionals in research, drug development, and scientific fields. The following sections detail the molecule's properties, experimental protocols, and key considerations for its effective use in bioorthogonal chemistry.

Core Properties of this compound

This compound is a bifunctional linker featuring a trans-cyclooctene (TCO) group and a primary amine, connected by a hydrophilic three-unit polyethylene glycol (PEG) spacer. The TCO moiety participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines, a cornerstone of bioorthogonal chemistry. The amine group provides a convenient handle for conjugation to various molecules and surfaces. The PEG spacer is designed to enhance aqueous solubility and minimize steric hindrance.[1][2][3]

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Dimethyl sulfoxide (DMSO) | Soluble | [3][5][6] |

| Dimethylformamide (DMF) | Soluble | [3][5][6] |

| Dichloromethane (DCM) | Soluble | [3][5][6] |

| Tetrahydrofuran (THF) | Soluble | [3][5] |

| Chloroform | Soluble | [3][5] |

| Acetonitrile | Soluble | [1] |

Experimental Protocol for Solubility Determination (General Method)

While specific protocols from manufacturers are not provided, a general method for determining the solubility of a compound like this compound is as follows:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a solvent in which it is freely soluble, such as DMSO.

-

Serial Dilutions: A series of dilutions are made from the stock solution into the solvent of interest (e.g., water, buffer, or organic solvent).

-

Visual Inspection: The solutions are vortexed and visually inspected for any sign of precipitation. The highest concentration that remains a clear solution is considered the approximate solubility.

-

Spectrophotometric Analysis (for quantitative data): For a more precise measurement, the solutions can be centrifuged to pellet any undissolved material, and the concentration of the supernatant can be measured using a spectrophotometer, if the compound has a suitable chromophore, or by HPLC.

Stability and Storage

The stability of this compound is a critical factor for its successful application. The primary concern is the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO).[6][7] This isomerization is a key degradation pathway that leads to a loss of reactivity with tetrazines.

Table 2: Stability and Recommended Storage Conditions

| Parameter | Recommendation | Reference(s) |

| Storage Temperature | -20°C is the most commonly recommended temperature. One source suggests -10°C. | [2][3][5][6][8] |

| Storage Conditions | Store in a desiccated environment to protect from moisture. | [3][5] |

| Long-term Storage | Not recommended due to the potential for isomerization of the TCO group to the inactive CCO form. | [6][7] |

| Shipping | Typically shipped on dry ice or at ambient temperature. | [3][5][6][8] |

| Aqueous Stability | A related compound, TCO-PEG3-modified goat IgG, lost approximately 10.5% of its reactivity after 4 weeks at 4°C and 7% at -20°C in a pH 7.5 buffer. This suggests that the TCO group has limited long-term stability in aqueous solutions. | [4] |

Experimental Protocol for Stability Assessment (General Method)

A general workflow to assess the stability of this compound is outlined below. This typically involves monitoring the loss of the active TCO-containing compound over time under various conditions.

-

Sample Preparation: Solutions of this compound are prepared in the desired buffers (e.g., varying pH) or solvents.

-

Incubation: The samples are incubated at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points.

-

Reaction with Tetrazine: At each time point, an aliquot of the sample is taken and reacted with a known excess of a tetrazine-fluorophore conjugate.

-

Analytical Measurement: The reaction mixture is analyzed by a suitable method to quantify the amount of the resulting fluorescent conjugate or the remaining unreacted tetrazine-fluorophore. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for this purpose.

-

Data Analysis: The percentage of active this compound remaining at each time point is calculated to determine the degradation rate and half-life under the tested conditions.

Experimental Workflow and Logical Relationships

The primary application of this compound is in bioconjugation via the IEDDA reaction. The general workflow involves two main stages: functionalization of a molecule of interest with the TCO moiety and the subsequent bioorthogonal reaction with a tetrazine-modified partner.

Caption: General workflow for bioconjugation using this compound.

The diagram above illustrates the two-step process. First, the molecule of interest is functionalized with this compound. The primary amine of the linker can be coupled to, for example, carboxylic acids on a protein using EDC/NHS chemistry. In parallel, a second molecule is functionalized with a tetrazine. Finally, the two functionalized molecules are mixed, and the bioorthogonal IEDDA reaction occurs rapidly and specifically under mild, aqueous conditions to form a stable covalent bond.

Signaling Pathway Considerations

This compound is a tool for chemical biology and bioconjugation; it does not directly participate in or modulate a specific signaling pathway. Instead, it is used to create conjugates that can be used to study, visualize, or perturb signaling pathways. For example, a TCO-labeled antibody could be used to target a cell surface receptor, and a tetrazine-labeled drug could then be delivered to that receptor to study its effect on downstream signaling. The design of such an experiment would be dependent on the specific pathway being investigated.

Caption: Conceptual use of a TCO-conjugate to study a signaling pathway.

This second diagram provides a conceptual illustration of how a conjugate created with this compound could be used. A TCO-functionalized antibody targets a specific cell surface receptor. A tetrazine-functionalized drug is then administered and ligates to the antibody in situ. This targeted delivery allows for the study of the drug's effect on the receptor and its downstream signaling pathway, leading to a measurable cellular response.

References

- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. chemimpex.com [chemimpex.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. interchim.fr [interchim.fr]

- 5. vectorlabs.com [vectorlabs.com]

- 6. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]

- 7. TCO-PEG3-NHS ester, 2141981-88-4 | BroadPharm [broadpharm.com]

- 8. chemscene.com [chemscene.com]

storage and handling conditions for TCO reagents

An In-depth Technical Guide to the Storage and Handling of TCO Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for storing and handling trans-cyclooctene (TCO) reagents to ensure their stability and reactivity for successful application in bioorthogonal chemistry, particularly in the realm of drug development and bioconjugation.

Introduction to TCO Reagents

Trans-cyclooctenes are strained alkenes that participate in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines.[1][2] This "click chemistry" reaction is a cornerstone of bioorthogonal labeling due to its high speed, specificity, and ability to proceed in complex biological environments without the need for a catalyst.[1][3][4] TCO reagents are widely used for applications such as live-cell imaging, antibody-drug conjugation, and in vivo pretargeting.[1][5] However, the inherent ring strain that makes TCOs highly reactive also renders them susceptible to isomerization and degradation, necessitating strict storage and handling protocols.[6][7]

Core Principles of TCO Reagent Stability

The primary challenge in working with TCO reagents is preventing their isomerization to the much less reactive cis-cyclooctene (CCO) isomer.[6][8] This process can be influenced by several factors, including temperature, light, moisture, and the presence of certain chemical species. More strained and, therefore, more reactive TCO derivatives, such as s-TCO and d-TCO, are often more prone to isomerization than the parent TCO compounds.[6][8]

Quantitative Data on TCO Reagent Storage and Stability

The following tables summarize the recommended storage conditions and stability data for various TCO reagents based on available literature.

Table 1: Recommended Storage Conditions for TCO Reagents

| Reagent Type | Form | Recommended Storage Temperature | Additional Recommendations |

| General TCO Derivatives | Solid | -20°C[7] | Desiccate, protect from light.[9] For long-term storage, keep as solids in the freezer.[7] |

| Solution | -20°C or -80°C[8] | Store in an inert atmosphere (e.g., under nitrogen or argon). | |

| TCO-NHS Esters | Solid | -20°C | Desiccate, protect from light. Avoid prolonged exposure to moisture to preserve NHS ester reactivity.[10] |

| In Solvent | -80°C (up to 6 months); -20°C (up to 1 month) | Use anhydrous solvents (e.g., DMSO, DMF). Protect from light and store under nitrogen. | |

| d-TCO Derivatives | Solid | -20°C | Crystalline solids that can be stored on the bench for short periods. For long-term storage (at least 14 months), keep as solids in the freezer.[7] |

| s-TCO Derivatives | Solution | Freezer temperatures | Generally handled as neat materials but require storage in solution at low temperatures to prevent polymerization and isomerization.[7] |

Table 2: Stability of TCO Derivatives Under Various Conditions

| TCO Derivative | Condition | Observation | Reference |

| d-TCO | Phosphate buffered D₂O (pD 7.4), 20 mM | No isomerization or decomposition after 14 days. | [7] |

| d-TCO | 0.5 M in CD₃OD, room temperature | 5% isomerization after three weeks. | [7] |

| d-TCO | Human serum, room temperature | >97% remained as the trans-isomer after four days. | [6] |

| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. | [7] |

| s-TCO | 30 mM mercaptoethanol in CD₃OD | Stable for 8 hours, followed by rapid isomerization. | [8] |

| TCO-conjugated CC49 antibody | In vivo | 75% of the TCO remained reactive after 24 hours. | [6] |

Experimental Protocols

General Handling of Moisture and Air-Sensitive TCO Reagents

Many TCO reagents, especially those with active esters like NHS esters, are sensitive to moisture and air. Proper handling techniques are crucial to maintain their reactivity.

Methodology:

-

Preparation of Glassware: All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).[11]

-

Inert Atmosphere: Conduct all manipulations of the TCO reagent under an inert atmosphere using a glovebox or Schlenk line techniques.[11]

-

Use of Anhydrous Solvents: Dissolve TCO reagents in high-quality, anhydrous solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[12]

-

Syringe Techniques: Use dry syringes and needles to transfer TCO solutions. To prevent a vacuum from forming in the reagent bottle, which can pull in moist air, use a nitrogen or argon blanket over the septum. Specialized septum-sealed bottles (e.g., Sure/Seal™) are recommended for storing and dispensing air-sensitive reagents.[11]

Protocol for Labeling Proteins with a TCO-NHS Ester

This protocol describes a general procedure for labeling a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Methodology:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[3]

-

TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[3]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[3]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[13]

-

Purification: Remove excess, unreacted TCO reagent using a desalting column.[10]

-

Storage: Store the TCO-labeled protein at 4°C until use.[10]

Visualizing Key Processes

TCO-Tetrazine Ligation Signaling Pathway

The reaction between a TCO and a tetrazine proceeds via an inverse-electron-demand Diels-Alder cycloaddition, forming an unstable intermediate that rapidly eliminates dinitrogen to yield a stable dihydropyridazine product.[5]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. interchim.fr [interchim.fr]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. benchchem.com [benchchem.com]

- 13. furthlab.xyz [furthlab.xyz]

An In-depth Technical Guide to the Safe Handling of (S)-TCO-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (S)-TCO-PEG3-amine, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Given its increasing application in scientific research, a thorough understanding of its properties and associated safety measures is paramount for laboratory personnel.

Compound Profile

This compound, also known as trans-Cyclooctene-PEG3-amine, is a versatile tool in the field of bioorthogonal chemistry.[3] Its structure incorporates a strained trans-cyclooctene (TCO) moiety, which participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition reactions with tetrazines.[4] This "click chemistry" reaction is noted for its high efficiency and biocompatibility, allowing for the conjugation of biomolecules in complex biological systems.[4] The molecule also possesses a primary amine group, enabling its conjugation to various substrates, and a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.[3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various suppliers. Note that some variations in reported values exist, which may be attributed to different isomers or measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₂N₂O₅ or C₁₉H₃₆N₂O₅ | [3][5][6] |

| Molecular Weight | 344.45 g/mol or 372.5 g/mol | [3][5][6] |

| Appearance | Colorless to slightly yellow oil | [3][7] |

| Purity | >90% to ≥99% (typically determined by HPLC) | [3][5][6][8] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, and Acetonitrile | [4][5][7] |

| CAS Number | 1800507-93-0 | [4][5][6] |

Hazard Identification and Safety Precautions

While a comprehensive toxicological profile for this compound is not extensively documented, available safety data sheets (SDS) and supplier information provide guidance on potential hazards and necessary precautions.

GHS Hazard Classification

One supplier has classified the compound with the GHS07 pictogram, indicating the following potential hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Recommended Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment to be used when handling this compound.

Caption: Recommended PPE for handling this compound.

First Aid Measures

In the event of exposure, the following first-aid measures are recommended:

-

If Inhaled: While not expected to be a primary inhalation hazard under normal use, if respiratory irritation occurs, move the individual to fresh air. If symptoms persist, consult a physician.[9]

-

In Case of Skin Contact: Immediately rinse the affected area with plenty of water.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing.[9]

-

If Swallowed: If the individual feels unwell, seek medical advice. Do not induce vomiting.[9]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage

-

Temperature: Store at -20°C for long-term stability.[5][6][7] Some suppliers recommend storage at -10°C.[3] For solutions in solvent, storage at -80°C may be recommended for up to one year.[1]

-

Environment: The compound should be stored under an inert gas and desiccated.[7][8]

-

Sensitivity: this compound is sensitive to light, air, and heat.[8] It is important to protect it from these elements to prevent degradation.

-

Shelf Life: The TCO moiety has a limited shelf life as it can isomerize to the less reactive cis-cyclooctene (CCO). Therefore, long-term storage is not recommended.[5]

Handling

The following workflow outlines the general procedure for handling this compound in a laboratory setting.

Caption: A generalized workflow for handling this compound.

Spill and Disposal Procedures

-

Spill Response: In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Mechanically take up the spilled material and place it in a suitable container for disposal.[9]

-

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations. Empty containers may retain product residues and should be handled accordingly.[9]

Experimental Protocols: General Bioconjugation

While specific experimental protocols will vary depending on the application, the following provides a generalized methodology for the use of this compound in a two-step bioconjugation reaction.

Step 1: Amine-Reactive Conjugation

The primary amine of this compound can be reacted with a variety of functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters.

-

Preparation of Reactants:

-

Dissolve the molecule containing the NHS ester in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Dissolve this compound in the same anhydrous solvent.

-

-

Reaction:

-

Add the this compound solution to the NHS ester solution. The molar ratio will depend on the specific reactants and desired degree of labeling. A slight excess of the amine may be used.

-

The reaction is typically carried out at room temperature for 1-4 hours.

-

-

Purification:

-

The resulting TCO-functionalized molecule can be purified using standard techniques such as HPLC or size-exclusion chromatography to remove unreacted starting materials.

-

Step 2: Bioorthogonal Ligation with Tetrazine

The TCO group on the functionalized molecule will react with a tetrazine-containing molecule via an inverse-electron-demand Diels-Alder cycloaddition.

-

Preparation of Reactants:

-

Dissolve the purified TCO-functionalized molecule in a suitable buffer (e.g., PBS).

-

Dissolve the tetrazine-labeled molecule in the same buffer.

-

-

Reaction:

-

Mix the two solutions. The reaction is typically very fast and can be complete within 30 minutes at room temperature, even at low concentrations.[4]

-

-

Analysis:

-

The final conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful ligation.

-

The following diagram illustrates this general bioconjugation workflow.

Caption: General workflow for a two-step bioconjugation reaction.

References

- 1. TCO-PEG3-amine | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. TCO-PEG3-amine axial isomer | TCI AMERICA [tcichemicals.com]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Methodological & Application

Application Notes: (S)-TCO-PEG3-Amine Protocol for Antibody Conjugation

These application notes provide a detailed protocol for the conjugation of a trans-cyclooctene (TCO) moiety to an antibody, creating a bioorthogonally reactive molecule for subsequent "click chemistry" ligation with a tetrazine-labeled probe. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, facilitating efficient conjugation.[1][2][3] This technique is instrumental in the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and other targeted therapeutic and research applications.[2][4]

The primary method detailed here involves the use of an amine-reactive TCO-PEG-NHS ester to target primary amines (e.g., lysine residues) on the antibody.[5][] An alternative approach for modifying antibody carboxyl groups using TCO-PEG3-amine with an activator is also discussed.

Principle of TCO-Tetrazine Ligation

The conjugation strategy is based on the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a TCO group and a tetrazine.[1][5] This bioorthogonal reaction is exceptionally fast and highly selective, allowing for the efficient formation of a stable covalent bond in complex biological environments without the need for a catalyst.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the antibody conjugation process.

Table 1: Recommended Reagent Concentrations and Molar Ratios

| Parameter | Recommended Value | Source |

| Antibody Concentration | 1-5 mg/mL | [1][5] |

| TCO-PEG-NHS Ester Stock Concentration | 10 mM in anhydrous DMSO or DMF | [1][5] |

| Molar Excess of TCO-PEG-NHS Ester to Antibody | 10 to 20-fold | [1][5] |

| Quenching Buffer Concentration (Tris-HCl) | 50-100 mM (final concentration) | [1] |

| Tetrazine-Probe to TCO-Antibody Molar Ratio | 1.05 to 1.5-fold excess of tetrazine | [1] |

Table 2: Typical Reaction Conditions and Outcomes

| Parameter | Value | Source |

| Conjugation Reaction Time | 1-2 hours at room temperature | [8] |

| Quenching Time | 15-30 minutes | [8] |

| TCO-Tetrazine "Click" Reaction Time | 30 minutes - 2 hours | [1] |

| Conjugation Efficiency (Site-Specific) | ~95% | [9] |

| TCO Stability in Aqueous Buffer | Stable for weeks at 4°C | [1] |

Experimental Protocols

Protocol 1: Antibody Conjugation with TCO-PEG-NHS Ester (Amine-Reactive)

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-PEG-NHS ester.

Materials:

-

Antibody of interest

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3)[5][8]

-

(S)-TCO-PEG3-NHS Ester (or similar TCO-PEG-NHS derivative)

-

Anhydrous DMSO or DMF[5]

-

Spin desalting columns or dialysis equipment for purification[1][5]

Procedure:

-

Antibody Preparation:

-

TCO-PEG-NHS Ester Preparation:

-

Conjugation Reaction:

-

Quenching (Optional but Recommended):

-

Purification:

-

Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column or by dialysis according to the manufacturer's instructions.[1]

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody at 280 nm.

-

Protocol 2: Subsequent TCO-Tetrazine Ligation ("Click" Reaction)

This protocol describes the reaction between the TCO-modified antibody and a tetrazine-labeled molecule.

Procedure:

-

Reactant Preparation:

-

Ligation Reaction:

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.[5]

-

Visual Representations

Caption: Workflow for TCO-PEG-NHS Ester Antibody Conjugation.

Caption: Mechanism of TCO-Tetrazine Bioorthogonal Ligation.

References

- 1. interchim.fr [interchim.fr]

- 2. precisepeg.com [precisepeg.com]

- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide to Labeling Proteins with (S)-TCO-PEG3-amine

This application note provides a detailed protocol for the covalent labeling of proteins with (S)-TCO-PEG3-amine. This process introduces a trans-cyclooctene (TCO) moiety onto the protein, enabling its subsequent participation in bioorthogonal click chemistry reactions, specifically the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) with tetrazine-functionalized molecules.[1][2] This technique is invaluable for researchers, scientists, and drug development professionals engaged in creating advanced bioconjugates for applications such as in vivo imaging, drug delivery, and proteomics.[3][4]

The protocol herein focuses on the conjugation of the amine group of this compound to the carboxyl groups (aspartic acid and glutamic acid residues) on the surface of a target protein. This is achieved through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for reaction with the amine.

Principle of the Labeling Reaction

The labeling strategy involves a two-step activation of the protein's carboxyl groups. First, EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To increase the efficiency of the labeling reaction, NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This activated NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond, covalently linking the TCO-PEG3 moiety to the protein. The hydrophilic PEG3 spacer enhances the water solubility of the labeled protein and reduces potential steric hindrance.[5][6]

Materials and Equipment

Reagents:

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, amine-free (e.g., do not use Tris-based buffers)[7]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5[8]

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting spin columns or gel filtration columns (e.g., Sephadex G-25)[8]

Equipment:

-

UV-Vis Spectrophotometer

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

-

Reaction tubes

Experimental Protocols

Protein Preparation

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 2-10 mg/mL.[7]

-

If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting spin column or dialysis.[7]

-

Determine the precise protein concentration by measuring the absorbance at 280 nm (A280) using a spectrophotometer.

Preparation of Reagent Stock Solutions

-

EDC Stock Solution (100 mM): Immediately before use, dissolve EDC in chilled Activation Buffer.

-

NHS Stock Solution (100 mM): Immediately before use, dissolve NHS in chilled Activation Buffer.

-